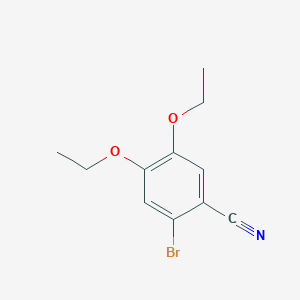
4-Amino-3-chlorobenzonitrile
概要
説明
4-Amino-3-chlorobenzonitrile, also known as 4-ACBN, is an organic compound belonging to the aminobenzonitrile family. It is a colorless, crystalline solid with a melting point of about 115-118 °C. 4-ACBN is widely used in organic synthesis, due to its reactivity and ability to form stable complexes with transition metals. It is also used in the preparation of pharmaceuticals and agrochemicals, as well as in the synthesis of dyes and pigments.
科学的研究の応用
Vibrational Spectra and Molecular Structure Analysis
- FT-IR and FT-Raman Spectra Analysis : 4-Amino-3-chlorobenzonitrile has been studied for its molecular structure and vibrational spectra using FT-IR and FT-Raman spectroscopy. Such analyses are crucial in understanding the molecular geometry and bonding features of compounds like this compound. These studies provide insights into the energy, oscillator strength, and charge transfer within the molecule, which are essential for various scientific applications (Sudha, Sundaraganesan, Kurt, Cinar, & Karabacak, 2011).
Thermodynamics and Intermolecular Interactions
- Thermodynamic Study of Chlorobenzonitrile Isomers : Research has been conducted on the thermodynamic properties of chlorobenzonitrile isomers, including this compound. This study explores the relationships between structural and thermodynamic properties, focusing on aspects like polymorphism, pseudosymmetry, and intermolecular interactions. Such research is vital for applications that require precise understanding of the substance's thermal behavior and stability (Rocha, Galvão, Ribeiro da Silva, & Ribeiro da Silva, 2014).
Intramolecular Hydrogen Bonds and Anomeric Effects
- Theoretical Study on Intramolecular Interactions : A theoretical investigation into intramolecular hydrogen bonds and anomeric effects in nitriles, including this compound, provides insights into their stabilities and geometrical trends. Understanding these aspects is essential for the development of new compounds and materials where such interactions are critical (Fernández, Vázquez, & Ríos, 1992).
Alkaline and Acidic Degradation Studies
- Degradation Mechanisms in Alkaline and Acidic Solutions : Studies have been performed on the alkaline and acidic degradation of compounds related to this compound. Such research is crucial in understanding how these compounds behave under different chemical conditions, which is important for their safe handling and disposal in scientific experiments and industrial applications (Gibson & Green, 1965).
Industrial Applications of Related Compounds
- Use in Agriculture, Medicine, and High-Energy Substances : this compound is structurally similar to aminotriazoles, which have various industrial applications. These compounds are used in the production of plant protection products, drugs with hepatoprotective and antioxidant properties, and in the manufacture of explosives and solid propellants. Understanding the properties of this compound can aid in the development of similar applications (Nazarov, Miroshnichenko, Ivakh, Pyshyev, & Korchak, 2022).
Synthesis of Complex Organic Compounds
- Formation of Pyrroloacridinones and Naphthyridinones : The reactivity of this compound in the synthesis of complex organic compounds like pyrroloacridinones and naphthyridinones has been explored. This research is significant for the development of novel organic materials and pharmaceuticals (Rozhkova et al., 2017).
Catalysis and Enzymatic Reactions
- Nitrilase Activity in Microorganisms : Studies on the nitrilase activity in microorganisms like Aspergillus niger, which can act on this compound, are crucial for biotechnological applications, including organic synthesis and bioremediation (Kaplan et al., 2006).
Pharmaceutical Synthesis and Antimicrobial Studies
- Antimicrobial Activity of Derivatives : The conversion of compounds similar to this compound into antimicrobial agents demonstrates its potential in pharmaceutical research. Understanding the chemical pathways and antimicrobial properties of these derivatives can lead to the development of new drugs (Kumar, Basavaraja, Mathada, & Mylarappa, 2022).
Safety and Hazards
特性
IUPAC Name |
4-amino-3-chlorobenzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClN2/c8-6-3-5(4-9)1-2-7(6)10/h1-3H,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OREVCMGFYSUYPX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C#N)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10334186 | |
| Record name | 4-Amino-3-chlorobenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10334186 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
21803-75-8 | |
| Record name | 4-Amino-3-chlorobenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10334186 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Amino-3-chlorobenzonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does the structure of the Silver(I) complex with 4-Amino-3-chlorobenzonitrile contribute to its antibacterial activity?
A1: While the exact mechanism of antibacterial action is not detailed in the paper [], the study reveals that this compound acts as a ligand, coordinating with Silver(I) to form a 1-D zigzag chain structure []. This complex, denoted as [Ag(L2)(NO3)] where L2 represents the this compound ligand, exhibited the most potent antibacterial activity among the tested complexes against Bacillus subtilis, Staphylococcus aureus, and Escherichia coli []. It's important to note that further research is needed to elucidate the specific interactions between this silver complex and bacterial targets to fully understand its mechanism of action.
Q2: What spectroscopic data is available for characterizing this compound and its Silver(I) complex?
A2: The research utilizes IR and 1H NMR spectroscopy to characterize both the free ligand and the synthesized Silver(I) complex []. While the specific spectroscopic data is not presented in the abstract, this information suggests that researchers can employ these techniques to confirm the identity and purity of the synthesized compounds. Additionally, single-crystal X-ray diffraction was used to determine the crystal structure of the complex, providing detailed insights into its three-dimensional arrangement [].
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![1'H-spiro[cyclopentane-1,2'-quinazolin]-4'(3'H)-one](/img/structure/B1331998.png)
![5-(4-Fluoro-phenyl)-4-phenyl-4H-[1,2,4]triazole-3-thiol](/img/structure/B1332001.png)




